Xyloidone

描述

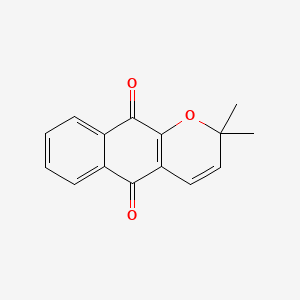

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylbenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFHAMHRUCUSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165176 | |

| Record name | Xyloidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15297-92-4 | |

| Record name | Xyloidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015297924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyloidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xyloidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Q 99 2,2-Dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305WY61CUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Biosynthesis of Xyloidone

Natural Sources and Distribution of Xyloidone

This compound is found in several plant organisms, highlighting its distribution within specific botanical families.

This compound has been reported to occur in several plant species, particularly within the Bignoniaceae family. Notable sources include species of the Handroanthus and Tabebuia genera. Specifically, this compound has been found in Handroanthus avellanedae (synonym: Tabebuia avellanedae) researchgate.netblogspot.comefloraofindia.com. It is present in these plant species, often in small amounts, alongside other related natural quinones such as alpha-lapachone (B50631) and beta-lapachone (B1683895) researchgate.net. Handroanthus impetiginosus, also known by synonyms including Tabebuia avellanedae, is another source where lapachol (B1674495) is found, and this compound is a related derivative blogspot.comefloraofindia.comwikipedia.orgrain-tree.comwikipedia.org. This compound has also been reported in Rhinacanthus nasutus and Handroanthus guayacan, among other organisms nih.gov.

Table 1: Plant Species Reporting this compound Occurrence

| Plant Species | Family | Notes | Source |

| Handroanthus avellanedae | Bignoniaceae | Also known as Tabebuia avellanedae | researchgate.netblogspot.comefloraofindia.com |

| Tabebuia avellanedae | Bignoniaceae | Synonym of Handroanthus avellanedae | researchgate.netblogspot.comefloraofindia.com |

| Tabebuia sp. | Bignoniaceae | General genus where related compounds occur | researchgate.netrain-tree.com |

| Rhinacanthus nasutus | Acanthaceae | Reported occurrence | nih.gov |

| Handroanthus guayacan | Bignoniaceae | Reported occurrence | nih.gov |

| Handroanthus impetiginosus | Bignoniaceae | Contains lapachol, related to this compound | efloraofindia.comwikipedia.orgrain-tree.comwikipedia.org |

Microbial processes, specifically biotransformation, can play a role in the formation of compounds related to this compound, and potentially this compound itself. Biotransformation involves microorganisms converting a compound into a different, structurally similar product through enzymatic reactions dergipark.org.tr. It has been shown that microbial conversion of lapachol can lead to the isolation of xiloidone (dehydrolapachone) asm.org. For instance, Curvularia lunata has been shown to convert lapachol to dehydro-alpha-lapachone, which is identified as xiloidone/dehydrolapachone asm.org. A lapachol metabolite, specifically β-xyloidone, has been noted for its biological activity, suggesting microbial involvement in its production or modification grafiati.com. Microbial biotransformation is a recognized method for modifying chemical structures through enzymatic reactions facilitated by microorganisms like bacteria and fungi nmb-journal.commdpi.com.

Occurrence in Plant Species (e.g., Handroanthus avellanedae, Tabebuia avellanedae, Tabebuia sp.)

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound is closely linked to the metabolic routes that produce related naphthoquinones.

Lapachol, a natural 1,4-naphthoquinone (B94277), is considered a key precursor or related compound in the context of this compound formation researchgate.netbiorxiv.org. Lapachol is a natural phenolic compound isolated from the bark of Handroanthus and Tabebuia species wikipedia.orgbiorxiv.org. Structurally, lapachol is a 1,4-naphthoquinone substituted with a hydroxyl group and a 3-methylbut-2-en-1-yl (isoprenoid) group biorxiv.org. This compound (dehydrolapachone) can be isolated from lapachol through conversion in the presence of pyridine (B92270) asm.org. Furthermore, alpha- and beta-lapachones can be synthesized from lapachol using acid-catalyzed procedures researchgate.net. The formation of naphthoxazole derivatives of β-xyloidone can occur from lapachol under certain synthetic conditions scielo.br. This indicates a close biosynthetic relationship, where lapachol serves as a likely precursor that undergoes modifications, such as cyclization and dehydrogenation, to yield this compound.

While the specific enzymatic mechanisms directly responsible for the biosynthesis of this compound from lapachol or earlier precursors are not extensively detailed in the provided search results, the formation of naphthoquinones and compounds with isoprenoid units generally involves complex enzymatic processes. Lapachol itself is a naphthoquinone with an isoprenoid side chain, suggesting its biosynthesis is connected to terpenoid biosynthesis pathways genome.jp. Terpenoids are formed from isoprene (B109036) units via the mevalonate (B85504) or non-mevalonate pathways, catalyzed by various enzymes including prenyltransferases genome.jpebi.ac.uk. The conversion of lapachol to cyclic derivatives like lapachones and potentially this compound would likely involve enzymes that catalyze cyclization and possibly dehydrogenation reactions. Studies on microbial biotransformation of lapachol, such as by Curvularia lunata, imply the involvement of specific microbial enzymes in these conversion processes asm.org. Enzymatic reactions are fundamental to biotransformation, enabling microorganisms to modify chemical structures nmb-journal.com. Further research is needed to fully elucidate the specific enzymes and reaction steps involved in the natural biosynthesis of this compound in plants and through microbial biotransformation.

Role of Lapachol in this compound Biosynthesis

Advanced Isolation and Purification Methodologies

The isolation and purification of natural compounds like this compound from complex biological matrices require advanced techniques to obtain high purity and yield. General methodologies for isolating bioactive compounds from natural sources involve various extraction and purification steps researchgate.net.

Extraction methods can include solvent extraction, which is a common initial step researchgate.net. Following extraction, purification techniques are employed to separate the target compound from other co-extracted substances. These techniques often include chromatography, such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC) researchgate.net. Other methods like crystallization, filtration, or distillation can also be used depending on the compound's properties researchgate.net.

While specific advanced methodologies solely for this compound isolation were not detailed, general advanced extraction techniques such as ultrasound-assisted extraction, microwave-assisted extraction, supercritical fluid extraction, and accelerated solvent extraction are being developed to improve efficiency and sustainability in obtaining valuable plant-derived compounds researchgate.net. For purification, combining methods like ultracentrifugation and ultrafiltration with size-exclusion chromatography has been shown to improve purity in isolating other types of natural nanostructures nih.gov. High-speed counter-current chromatography has also been described as an efficient method for separating naphthoquinones from natural sources researchgate.net. Applying and optimizing these advanced techniques would be crucial for efficient and high-purity isolation of this compound for research and potential applications.

Table 2: General Isolation and Purification Techniques Applicable to Natural Compounds

| Technique | Category | Description | Source |

| Solvent Extraction | Extraction | Using solvents to dissolve compounds from raw material | researchgate.net |

| Ultrasound-Assisted Extraction | Extraction | Using ultrasound waves to enhance solvent extraction | researchgate.net |

| Microwave-Assisted Extraction | Extraction | Using microwaves to enhance solvent extraction | researchgate.net |

| Supercritical Fluid Extraction | Extraction | Using supercritical fluids as extraction solvents | researchgate.net |

| Accelerated Solvent Extraction | Extraction | Using elevated temperature and pressure with solvents | researchgate.net |

| Column Chromatography | Purification | Separating compounds based on differential partitioning between phases | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification | High-resolution chromatographic separation | researchgate.net |

| Preparative Thin-Layer Chromatography (TLC) | Purification | Using TLC for separating and isolating compounds on a larger scale | researchgate.net |

| Crystallization | Purification | Separating compounds based on differential solubility | researchgate.net |

| Filtration | Purification | Separating solid particles from a liquid or gas | researchgate.net |

| Distillation | Purification | Separating components based on differences in boiling points | researchgate.net |

| Size-Exclusion Chromatography | Purification | Separating molecules based on size | nih.gov |

| High-Speed Counter-Current Chromatography | Purification | Liquid-liquid chromatography without a solid support | researchgate.net |

High-Speed Counter-Current Chromatography (HSCCC) for Naphthoxazole Derivatives of Lapachol and Beta-Xyloidone

High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated as an efficient and economical technique for the separation and purification of new naphthoxazolic heterocyclic derivatives synthesized from lapachol. nih.gov The reaction between lapachol and aromatic aldehydes in an ammonium (B1175870) medium typically produces two primary types of compounds: naphthoxazoles retaining the isoprenyl side chain of lapachol and derivatives based on the beta-xyloidone structure. nih.gov

The application of HSCCC allows for the effective separation of these closely related compounds. A non-aqueous solvent system composed of hexane–acetonitrile–methanol in a 2:2:1 (v/v/v) ratio has been successfully employed for this purpose. nih.gov

Detailed research findings regarding the HSCCC separation of these naphthoxazole derivatives include specific operational parameters. A sample containing the reaction products (100 mg) was typically dissolved in 5 mL of the chosen solvent system before being introduced into the HSCCC equipment. nih.gov The separation was performed using a flow rate of 2 mL/min, with fractions collected at a rotation speed of 850 rpm. nih.gov Sixty fractions, each of 4 mL volume, were collected. nih.gov Compounds that were retained on the column were subsequently recovered using the elution-extrusion mode by switching off the rotation and using the stationary phase as the mobile phase. nih.gov The collected fractions were then pooled based on their similar behavior observed during Thin-Layer Chromatography (TLC) analysis and further analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and confirm the separated compounds. nih.gov

While the naphthoxazole derivatives of beta-xyloidone can be formed in these reactions, they are often minor products, and their isolation in high purity and yield can be challenging, sometimes complicating detailed structural analysis.

The following table summarizes key parameters used in the HSCCC separation of naphthoxazole derivatives of lapachol, including those derived from beta-xyloidone:

| Parameter | Value |

| Solvent System | Hexane–acetonitrile–methanol (2:2:1, v/v/v) |

| Solvent System Type | Non-aqueous |

| Sample Amount | 100 mg |

| Sample Volume | 5 mL |

| Flow Rate | 2 mL/min |

| Rotation Speed | 850 rpm |

| Fraction Volume | 4 mL |

| Number of Fractions Collected | 60 |

| Detection/Analysis | TLC, GC-MS |

The successful application of HSCCC with a non-aqueous solvent system provides an effective method for isolating and purifying the complex mixtures of naphthoxazole derivatives generated from lapachol, including those featuring the beta-xyloidone structural motif, thus facilitating their further study.

Synthetic Strategies and Chemical Derivatization of Xyloidone

Total Synthesis Approaches to Xyloidone

Total synthesis routes to this compound typically involve building the naphthoquinone framework or modifying existing related natural products.

Alkylation of Lawsone with Aldehydes

One method for the synthesis of this compound analogues involves the alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) with aldehydes. This can be achieved in a one-step reaction. researchgate.netnih.gov This approach has been used to prepare various this compound analogues by employing different aldehydes, often sourced from natural essential oils. researchgate.netnih.gov Reductive alkylation of lawsone with aldehydes has also been explored, often utilizing Hantzsch esters and a proline catalyst. flinders.edu.au

Conversion from Lapachol (B1674495) (e.g., in the presence of pyridine)

This compound can also be synthesized through the conversion of lapachol. Lapachol is a natural phenolic compound isolated from the bark of trees such as Handroanthus impetiginosus. wikipedia.org Early research demonstrated the isolation of this compound (dehydrolapachone) by the conversion of lapachol in the presence of pyridine (B92270). asm.orgrain-tree.com This conversion involves a cyclization reaction of lapachol to form the pyran ring system characteristic of this compound. Another method involves the cyclization of lapachol induced by thallium salts, such as thallium triacetate (TTA), which can yield alpha-xyloidone (dehydro-alpha-lapachone) as the main product with yields ranging from 20% to 75%. researchgate.net

Synthesis of this compound Analogues and Derivatives

The chemical versatility of this compound allows for its transformation into a variety of analogues and derivatives, expanding the scope of related compounds.

Alpha-Lapachone (B50631) Analogues through Pd/C Hydrogenation of this compound Derivatives

Alpha-lapachone analogues can be obtained through the hydrogenation of this compound derivatives using palladium on carbon (Pd/C) as a catalyst. researchgate.netnih.gov This reaction typically proceeds in high yields. researchgate.netnih.gov Pd/C catalyzed hydrogenation is a common method for the selective reduction of alkene and alkyne functionalities. organic-chemistry.orgorganic-chemistry.org

Beta-Lapachone (B1683895) Isomers from Alpha-Derivatives

Beta-lapachone isomers can be prepared from the corresponding alpha-derivatives, such as alpha-lapachone analogues. researchgate.netnih.gov This transformation is often achieved by treatment with sulfuric acid. researchgate.netnih.gov Beta-lapachone is an isomer of alpha-lapachone, differing in the position of the pyran ring fusion to the naphthoquinone core. bmrb.ioresearchgate.netufc.br

Naphthoxazole Derivatives of Beta-Xyloidone

Naphthoxazole derivatives can be synthesized from beta-xyloidone. researchgate.netwikipedia.org While the synthesis of naphthoxazoles from lapachol typically yields two derivatives, one being a naphthoxazole derivative of beta-xyloidone as a minor product, novel synthetic routes have been developed. scielo.brresearchgate.net A novel synthetic route for obtaining 2-amino-naphthoxazoles derived from beta-lapachone (which is an isomer of this compound/dehydro-alpha-lapachone) involves a condensation reaction with thiourea (B124793) in a basic medium. scielo.br This approach can yield different amino-naphthoxazole products. scielo.br Naphthoxazoles themselves are a class of aromatic heterocycles containing nitrogen and oxygen atoms. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing or eliminating the use and generation of hazardous substances. uni-mainz.dedergipark.org.tr These principles are increasingly being integrated into the design of synthetic routes for various compounds, including natural products and their analogues. uni-mainz.de While specific detailed studies on the application of all twelve principles of green chemistry directly to the synthesis of this compound are limited in the available literature, research on the synthesis of related naphthoquinone derivatives highlights the adoption of some of these principles. scielo.br Key aspects of green chemistry relevant to this compound synthesis and derivatization include the selection of environmentally benign solvents and the application of energy-efficient synthetic techniques like microwave irradiation.

Use of Environmentally Benign Solvents (e.g., Ethanol)

The choice of solvent significantly impacts the environmental footprint of a chemical reaction. Environmentally benign solvents are favored in green chemistry due to their lower toxicity, biodegradability, and reduced environmental impact compared to traditional organic solvents. orientjchem.orgsigmaaldrich.com Ethanol (B145695) is recognized as a more sustainable solvent option. orientjchem.orgsigmaaldrich.com In the context of synthesizing naphthoxazoles derived from lapachol, which can yield a beta-xyloidone derivative, the use of ethanol as a solvent has been reported. This approach offers environmental and economic advantages, contributing to shorter reaction times and satisfactory yields. scielo.br The application of ethanol as a solvent in the synthesis of other heterocyclic compounds under microwave irradiation has also been shown to be more eco-friendly than conventional methods. pnrjournal.com

Microwave-Assisted Synthesis in Related Heterocycles

Microwave irradiation has emerged as a powerful tool in organic synthesis, particularly for the preparation of heterocyclic compounds. mdpi.comresearchgate.netsemanticscholar.orgrsc.org This technique offers benefits such as significantly reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. pnrjournal.commdpi.com Microwave-assisted synthesis is considered a green technology due to its energy efficiency and potential to facilitate solvent-free reactions or reactions in environmentally friendly solvents. dergipark.org.trpnrjournal.com While extensive data on the microwave-assisted synthesis specifically of this compound is not widely available, one methodology for the synthesis of alpha-xyloidones, the Knoevenagel-electrocyclization, can be performed under microwave irradiation. researchgate.net The successful application of microwave irradiation in the synthesis of various other heterocycles, including those structurally related to naphthoquinones, underscores its potential as a greener synthetic approach relevant to this compound chemistry. mdpi.comresearchgate.netsemanticscholar.orgrsc.org

Mechanistic Studies of this compound Synthesis and Derivatization

Mechanistic studies are crucial for understanding the step-by-step process by which chemical reactions occur. umn.edu Such studies provide insights into reaction pathways, intermediates, transition states, and the factors influencing reactivity and selectivity. This knowledge is vital for optimizing reaction conditions, improving yields, and designing novel synthetic methodologies.

While detailed mechanistic studies specifically focused on the synthesis and derivatization of this compound are not extensively documented in the provided search results, insights can be drawn from studies on the synthesis and reactions of related naphthoquinone systems. For instance, a proposed mechanism exists for the Debus-Radziszewski reaction starting from lapachol, a process that can lead to the formation of a beta-xyloidone derivative as a secondary product. scielo.br This mechanism involves specific intermediates and transformations characteristic of this type of condensation reaction.

Furthermore, mechanistic investigations have been conducted on reactions involving the addition of organometallic reagents to ortho- and para-naphthoquinones, a class of compounds to which this compound belongs. ufrrj.br These studies contribute to a broader understanding of the reactivity of the naphthoquinone core and can provide valuable context for understanding potential reaction pathways in the derivatization of this compound. Mechanistic studies in the synthesis of other heterocyclic compounds, such as tetrahydrobenzo[g]quinolones and thiochromones under microwave conditions, also illustrate the type of detailed analysis that can be applied to elucidate reaction mechanisms in complex systems. mdpi.com

Biological and Pharmacological Activities of Xyloidone

Antifungal Activities of Xyloidoneprevalentfungi.org

Xyloidone, identified as dehydro-alpha-lapachone, has demonstrated potent antifungal activity against various plant pathogenic fungi. nih.gov

Inhibition of Mycelial Growth in Plant Pathogens (e.g., B. cinerea, Colletotrichum acutatum, Colletotrichum gloeosporioides, M. grisea, Pythium ultimum)prevalentfungi.org

Studies have shown that dehydro-alpha-lapachone (this compound) can completely inhibit the mycelial growth of several significant plant pathogens. These include Botrytis cinerea, Colletotrichum acutatum, Colletotrichum gloeosporioides, Magnaporthe grisea, and Pythium ultimum. nih.gov The effective concentration range for this inhibition was reported to be between 0.4 and 33.3 mg litre⁻¹. nih.gov Beyond inhibiting mycelial growth in vitro, this compound also showed control over the development of various plant diseases caused by these pathogens, such as rice blast (M. grisea), tomato grey mould (B. cinerea), and red pepper anthracnose (Colletotrichum coccodes). nih.gov Notably, it was particularly effective in suppressing red pepper anthracnose, achieving 95% suppression at a concentration of 125 mg litre⁻¹. nih.gov

Data on the inhibition of mycelial growth for specific plant pathogens by this compound (dehydro-alpha-lapachone) are presented in the table below, based on reported complete inhibition ranges.

| Plant Pathogen | Concentration Range for Complete Mycelial Growth Inhibition (mg litre⁻¹) nih.gov |

| Botrytis cinerea | 0.4 - 33.3 |

| Colletotrichum acutatum | 0.4 - 33.3 |

| Colletotrichum gloeosporioides | 0.4 - 33.3 |

| Magnaporthe grisea | 0.4 - 33.3 |

| Pythium ultimum | 0.4 - 33.3 |

Antimicrobial Activities of this compound and Analoguesuniprot.org

While the provided search results primarily focus on antifungal and other activities, research into the broader antimicrobial activities of this compound and its analogues is also a relevant area of study for naphthoquinones. Naphthoquinones, in general, are known for their multiple biological activities, including effects against bacteria and viruses. researchgate.net

Antitumor and Anticancer Research on this compound and Related Naphthoquinonesnih.govwikidata.orguniprot.org

Naphthoquinones, including this compound, have been investigated for their potential antitumor and anticancer properties. researchgate.netmdpi.comunav.edu Their structural characteristics allow them to interfere with several biochemical mechanisms in cells, which contributes to their potential in cancer therapy. researchgate.net

Activity Against Carcinosarcoma Walker 256 (W256)ensembl.org

Research has explored the activity of compounds, including naphthoquinones, against the Carcinosarcoma Walker 256 (W256). rtrn.netjst.go.jptohoku.ac.jptohoku.ac.jp The Walker 256 carcinosarcoma is a transplantable tumor model in rats that has been used in experimental cancer research. rtrn.nettohoku.ac.jp Specific details regarding the activity of this compound itself directly against Carcinosarcoma Walker 256 were not explicitly detailed in the provided search results, though related naphthoquinones are a focus of anticancer research. researchgate.netmdpi.comunav.edu

Modulation of Cancer Cell Lines in vitrouniprot.org

Naphthoquinones, structurally related to this compound, have been tested against various human cancer cell lines in vitro to determine their cytotoxicity. researchgate.net Studies have evaluated the antiproliferative properties of naphthoquinone derivatives against certain cancer cell lines. researchgate.net For instance, some naphthoquinone derivatives have shown potent cytotoxicity against tested cancer cell lines. researchgate.net Research has also focused on synthesizing new naphthoquinones and screening them against cancer cell lines such as prostate (PC-3), colon carcinoma (HCT-116), glioblastoma (SNB-19), leukemia (HL-60), and breast (MCF-7). researchgate.net Some derivatives, like 8-OH-β-lapachones, have shown promising results with low IC₅₀ values and high selectivity for certain tumor cells like HCT-116 and HL-60. researchgate.net

Anti-Trypanosomal Activity (e.g., Trypanosoma cruzi)nih.govontosight.aiuniprot.org

This compound and related naphthoquinones have also been investigated for their activity against parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease. uniprot.orgnih.govuniprot.orgiedb.orgdoe.gov While the provided search results mention Trypanosoma cruzi in the context of taxonomy and protein information, specific details regarding the anti-trypanosomal activity of this compound itself against Trypanosoma cruzi were not prominently featured in the initial search results. However, naphthoquinones, in general, are a class of compounds that have been studied for their potential antiparasitic activities. interclinical.com.au

Anti-inflammatory Effects and Related Pathways

This compound has been investigated for its potential anti-inflammatory properties, often in the context of multi-component traditional medicines or alongside related naphthoquinones google.com.naxfarma.itnih.gov. Studies suggest that its anti-inflammatory effects may involve modulation of key signaling pathways and regulation of inflammatory mediators nih.govresearchgate.net.

Involvement in NF-kB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a critical regulator of inflammatory responses. While direct studies focusing solely on this compound's interaction with the NF-kB pathway are limited, related naphthoquinones like beta-lapachone (B1683895) have been shown to downregulate NF-κB activation researchgate.net. Given that this compound is a naphthoquinone found in the same plant sources, it is plausible that it may share similar mechanisms, although specific research on this compound's direct impact on NF-kB is needed google.com.nagoogle.com. Some studies on traditional medicine formulations containing this compound as an active ingredient have indicated effects on pathways related to inflammation, which could indirectly involve NF-kB nih.gov.

Regulation of Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play significant roles in inflammatory processes. Research on multi-component preparations containing this compound, such as Qianhua Gout Capsules (QGC), has indicated a potential to influence the levels of these cytokines nih.gov. A study utilizing network pharmacology and animal experiments on QGC, which includes this compound among its active ingredients, observed reductions in TNF-α and IL-6 levels in serum and downregulation of IL-1β and IL-6 expression in synovial tissues in a gouty arthritis rat model nih.gov. While this suggests this compound may contribute to these effects, the study examined the combined effect of multiple compounds nih.gov.

Interaction with PPARG and COX2 Expression

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and Cyclooxygenase-2 (COX2) are important targets in the regulation of inflammation. PPARG is a nuclear receptor involved in various cellular processes, including inflammation resolution, while COX2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation austinpublishinggroup.comresearchgate.net. A study investigating the components of Qianhua Gout Capsules (QGC) identified PPARG as a potential target and observed upregulation of PPARG expression in synovial tissues in a rat model nih.gov. This study also noted the downregulation of IL-1β, MMP9, and IL-6 expression in synovial tissues, and molecular docking suggested strong binding of PPARG with key active compounds in QGC, including this compound nih.gov. COX2 (also known as PTGS2) has also been identified as a potential target in studies involving traditional medicines containing this compound austinpublishinggroup.com. Beta-lapachone, a related compound, has been shown to decrease COX-2 mRNA and protein expression, leading to reduced prostaglandin (B15479496) E2 synthesis google.com. Further research is needed to elucidate the specific interaction of this compound with PPARG and its direct effects on COX2 expression.

Other Reported Biological Activities (e.g., DNA Probes)

Beyond its potential anti-inflammatory effects, this compound has demonstrated other biological activities. This compound exhibits antifungal activity and has been shown to completely inhibit the mycelial growth of several plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, Colletotrichum gloeosporioides, Magnaporthe grisea, and Pythium ultimum over a range of concentrations nih.govtargetmol.com. It has also shown activity against Candida species taylorandfrancis.comxfarma.it.

In the realm of molecular biology, derivatives of naphthoquinones, including those related to this compound, have been explored for their potential as fluorescent DNA probes researchgate.net. While a study on naphthoxazoles derived from lapachol (B1674495) noted the formation of a naphthoxazole derivative of beta-xyloidone as a minor product, the primary focus was on the DNA binding properties of the synthesized naphthoxazoles researchgate.net. These compounds showed interaction with DNA through groove binding and exhibited potential for use as fluorescent DNA probes researchgate.net.

Mechanistic Studies of Xyloidone S Biological Action

Molecular Targets and Pathways

Understanding the molecular targets and affected pathways is crucial for deciphering the biological action of any compound. Studies utilizing network pharmacology and experimental validation have begun to shed light on how xyloidone exerts its effects at the molecular level.

Interaction with Protein Genes (e.g., AKT1, EGFR, FOS, MAPK1, MAPK14, STAT3, TP53, VEGFA)

Network pharmacology analysis, combined with molecular docking and experimental validation, has indicated that this compound, as a component of certain traditional medicines, can interact with a range of protein targets. In one study focusing on the treatment of Coronary Artery Disease (CAD), this compound was identified as an active compound that can inhibit the expression of several key genes. tandfonline.comtandfonline.comnih.govresearchgate.net These core genes include AKT1, EGFR, FOS, MAPK1, MAPK14, STAT3, TP53, and VEGFA. tandfonline.comtandfonline.comnih.govresearchgate.net

Further analysis using techniques like Protein-Protein Interaction (PPI) network analysis has highlighted these genes as potentially crucial targets. tandfonline.comnih.govresearchgate.net In vitro experiments have supported these findings, demonstrating that active compounds, including this compound, can significantly reduce the mRNA expression levels of these target genes in cellular models. tandfonline.comnih.govresearchgate.net Intervention targeting these genes has been confirmed in numerous studies to be effective in preventing and treating conditions like atherosclerosis. researchgate.net For example, the lack of AKT1 can promote the release of pro-inflammatory factors and enhance apoptosis of endothelial cells and macrophages, contributing to atherosclerosis development. researchgate.net Elevated FOS expression in monocytes of CAD patients is linked to atherosclerosis severity, and inhibiting FOS expression can reduce inflammatory factor release. researchgate.net

Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com This knowledge is vital for modifying compounds to enhance desired effects or reduce undesirable ones. gardp.orgwikipedia.org

Computational Chemistry Approaches to SAR

Computational chemistry plays a significant role in modern SAR analysis. collaborativedrug.comanalyticachemie.inmdpi.com Techniques such as molecular modeling, quantum mechanics calculations (like Density Functional Theory - DFT), and molecular dynamics simulations are employed to study molecular structures and predict their behavior and properties. analyticachemie.inmdpi.com Computational chemistry aids in SAR analysis by helping to understand the relationship between molecular structure and biological activity. analyticachemie.in It can be used for virtual screening to identify potential drug candidates and optimize lead compounds. analyticachemie.inmdpi.com Molecular docking, a computational method, is used to predict the binding ability between active ingredients and target proteins. tandfonline.comtandfonline.comresearchgate.net Studies have utilized molecular docking to verify the binding of compounds, including this compound, to key protein targets. tandfonline.comtandfonline.com

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationships (QSAR) is a method that builds mathematical models to find correlations between chemical structure and biological activity using chemometric techniques. dergipark.org.trmdpi.com In QSAR studies, structural information is represented by molecular descriptors, and biological activity is expressed as a function of these descriptors. dergipark.org.trmdpi.com Molecular descriptors encode information about a molecule's structure and properties. nih.govresearchgate.net These can include constitutional, topological, geometrical, electronic, and thermodynamic characteristics. mdpi.com By calculating these descriptors, researchers can investigate their relationships and develop models to predict biological activity. dergipark.org.trnih.govresearchgate.netscirp.org Studies on other compound series have shown that molecular descriptors such as molecular polarizability, dipole moment, frontier molecular orbital energy, and others can correlate with biological activities like anti-proliferative and anti-inflammatory effects. dergipark.org.trscirp.org Applying these computational approaches and analyzing molecular descriptors can provide insights into the structural features of this compound that are responsible for its observed biological activities.

Cellular and Biochemical Studies

Cellular and biochemical studies provide experimental evidence for the biological effects of compounds and help to elucidate their mechanisms of action at the cellular level. In vitro cellular experiments have been conducted to validate the effects of active compounds, including this compound, on the expression of key genes. tandfonline.comnih.govresearchgate.net These studies have shown that this compound, as part of a mixture of active compounds, can inhibit the expression of genes such as AKT1, EGFR, FOS, MAPK1, MAPK14, STAT3, TP53, and VEGFA in relevant cell lines. tandfonline.comnih.govresearchgate.net This inhibition of gene expression suggests a direct or indirect influence of this compound on the cellular pathways regulated by these proteins. Further biochemical studies could involve investigating the specific interactions of this compound with its target proteins, enzymatic assays to determine inhibition or activation, and analysis of downstream signaling events. Morphological and biochemical studies have also been mentioned in the context of evaluating the effects of compounds, although specific details regarding this compound were not extensively provided in the search results. justia.com

Effects on Cell Line Expression Profiles

Research into the biological activities of this compound, also known as dehydro-α-lapachone, has included investigations into its effects on gene expression profiles in various cell lines. This compound is a natural plant product that has demonstrated antivascular activity and has been identified as a component in traditional medicines researchgate.netnih.gov.

Studies have explored the impact of this compound on the expression of specific genes, particularly those involved in inflammation and oxidative stress pathways. For instance, an investigation into the active compounds of Baolier Capsule (BLEC), a Traditional Mongolian Medicine, identified this compound as one of the constituents capable of inhibiting the expression of several core genes in RAW264.7 cells researchgate.netresearchgate.net. These genes include AKT1, EGFR, FOS, MAPK1, MAPK14, STAT3, TP53, and VEGFA researchgate.netresearchgate.net. The inhibition of these genes suggests that this compound may influence cellular processes related to proliferation, survival, inflammation, and angiogenesis researchgate.netnih.gov.

Specifically, data from experiments on RAW264.7 cells treated with this compound indicated a statistically significant reduction in the relative mRNA expression level of MAPK14 compared to a control group (PBS-treated cells) researchgate.net. While other active compounds of BLEC showed inhibitory effects on different combinations of the core genes, this compound's effect on MAPK14 was noted researchgate.net.

Further detailed research findings on this compound's effects on cell line expression profiles are areas of ongoing investigation. The Cancer Cell Line Encyclopedia (CCLE) is a resource that provides extensive genomic and transcriptomic data for a large panel of human cancer cell lines, which can be utilized to explore gene expression landscapes and their relationship with drug sensitivity broadinstitute.orgmaayanlab.cloudnih.govnih.gov. While the CCLE contains expression data for numerous cell lines and can be used to study the effects of various compounds, specific detailed datasets directly linking this compound treatment to comprehensive genome-wide expression changes across a broad range of cell lines were not extensively detailed in the immediate search results.

However, the observed inhibition of specific gene targets like MAPK14 in cellular models provides insight into the potential mechanisms by which this compound exerts its biological effects researchgate.net. MAPK14, also known as p38α, is a key kinase involved in cellular responses to stress and inflammatory signals, influencing processes such as cytokine production and apoptosis. Modulating its expression could contribute to the anti-inflammatory or cytotoxic activities observed for this compound or extracts containing it researchgate.netresearchgate.net.

The following table summarizes the effect of this compound on MAPK14 mRNA expression in RAW264.7 cells as reported in one study:

| Cell Line | Treatment | Gene | Relative mRNA Expression Level (Mean ± SD) | p-value |

| RAW264.7 | PBS (Control) | MAPK14 | [Data not explicitly provided numerically in snippet, indicated as control level] | - |

| RAW264.7 | This compound | MAPK14 | Reduced compared to control | < 0.05 |

Note: The exact numerical values for relative mRNA expression levels were not available in the provided search snippets, but the result indicated a statistically significant reduction (p < 0.05) in the this compound-treated group compared to the control group. researchgate.net

Further comprehensive studies employing transcriptomic profiling techniques such as RNA sequencing on various cell lines treated with this compound would provide a more complete understanding of its impact on global gene expression patterns.

Computational and Theoretical Studies on Xyloidone

Quantum Mechanical Calculations of Xyloidone and Analogues

Quantum mechanical calculations, including semiempirical and ab initio methods like Density Functional Theory (DFT), are employed to study the electronic structure, geometry, and energetic properties of molecules. These calculations can provide valuable information about molecular stability, reactivity, and spectroscopic properties.

Semiempirical Molecular Orbital Calculations

Semiempirical molecular orbital methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the computation of molecular orbitals and energies. While less computationally demanding than ab initio methods, they can still provide useful qualitative and sometimes quantitative insights into molecular properties. General applications of semiempirical methods include the study of electronic properties and reaction mechanisms researchgate.netnih.govport.ac.uk. Some semiempirical methods include MNDO, MINDO/3, AM1, PM3, PM6, RM1, MNDO-d, and PM7 debian.org. Programs like MOPAC and MolDS implement these methods for studying molecular structures and reactions debian.org.

Specific published studies focusing solely on semiempirical molecular orbital calculations for this compound were not prominently found in the initial search results. However, semiempirical methods are generally used for larger systems or for initial explorations due to their lower computational cost compared to DFT researchgate.netdebian.org.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. DFT methods are generally more accurate than semiempirical methods and are applied to study molecular geometries, vibrational frequencies, reaction pathways, and electronic properties such as HOMO-LUMO gaps and charge distribution debian.orgresearchgate.netajol.info.

While a dedicated study focusing exclusively on DFT applications for this compound was not explicitly detailed in the search snippets, DFT calculations are often used in conjunction with other computational techniques to analyze the properties of organic molecules, including naphthoquinone derivatives like this compound researchgate.net. For instance, DFT calculations at the B3PW91/6-31+G(d) level have been used to study the electronic and structural aspects of 2-benzylamino-1,4-naphthalenedione, a related naphthoquinone derivative researchgate.net. These calculations can provide insights into molecular conformation, hydrogen bonding, and electronic transitions researchgate.net.

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (protein) and to estimate the strength of the binding affinity. This method is fundamental in structure-based drug design and helps in identifying potential drug targets and lead compounds volkamerlab.orgdergipark.org.trfiveable.me. Protein-ligand interactions are governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces volkamerlab.orgfiveable.me.

Studies have utilized molecular docking to investigate the interactions of this compound with various target proteins. For example, molecular docking studies confirmed the strong binding of this compound to platelet activation-related targets, including PIK3CG, NOS3, PTGS1, and MAPK14, in the context of ameliorating ulcerative colitis nih.gov. This compound has also been identified as an active compound that can inhibit core genes such as AKT1, EGFR, FOS, MAPK1, MAPK14, STAT3, TP53, and VEGFA, with molecular docking validating the binding ability between this compound and these key targets in the context of coronary artery disease nih.govresearchgate.netdovepress.comtandfonline.com.

Prediction of Binding Abilities with Target Proteins

Molecular docking allows for the prediction of binding poses and energies, providing an estimate of how strongly a ligand might bind to a protein target. Tools like AutoDock and AutoDock Vina are commonly used for these calculations dergipark.org.trtandfonline.com. The binding energy values obtained from docking studies are used to rank the potential affinity of different ligands for a receptor dergipark.org.tr.

An example of predicted binding targets for this compound based on molecular docking and network pharmacology is shown in the table below:

| Target Protein | Associated Pathway/Condition | Source |

| PIK3CG | Platelet activation, UC | nih.gov |

| NOS3 | Platelet activation, UC | nih.gov |

| PTGS1 | Platelet activation, UC | nih.gov |

| MAPK14 | Platelet activation, UC, CAD | nih.govnih.govresearchgate.netdovepress.comtandfonline.com |

| AKT1 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| EGFR | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| FOS | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| MAPK1 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| STAT3 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| TP53 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| VEGFA | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time based on the forces between them plos.orgebsco.commdpi.com. MD simulations provide insights into the dynamic behavior of molecules, conformational changes, and the stability of protein-ligand complexes plos.orgebsco.commdpi.com. They can complement molecular docking by providing a more realistic representation of the binding process and the flexibility of both the ligand and the protein plos.orgmdpi.com.

While the search results discuss molecular dynamics simulations in general and their application to study protein-ligand interactions and molecular behavior plos.orgebsco.commdpi.comnih.govnih.gov, specific published studies detailing molecular dynamics simulations performed specifically on this compound were not explicitly found. However, MD simulations are a standard tool in computational chemistry and biophysics for studying the behavior of molecules in various environments, including protein-ligand complexes, and could be applied to this compound to further understand its interactions and dynamics plos.orgmdpi.com.

Cheminformatics and Network Pharmacology Approaches

Cheminformatics involves the use of computational and informational techniques to analyze chemical data researchgate.netgoogle.com. Network pharmacology is an approach that integrates data from various sources, including cheminformatics, to construct networks of drug-target-disease relationships, aiming to understand the complex interactions within biological systems and the multi-药效 of compounds nih.govnih.govresearchgate.netdovepress.comtandfonline.comnih.gov.

This compound has been studied using network pharmacology to explore its potential mechanisms of action in complex diseases like ulcerative colitis and coronary artery disease nih.govnih.govresearchgate.netdovepress.comtandfonline.comnih.gov. These studies typically involve identifying active compounds in traditional medicines (where this compound is sometimes found), predicting potential targets using databases and bioinformatics tools, constructing protein-protein interaction (PPI) networks, and performing pathway enrichment analysis nih.govnih.govresearchgate.netdovepress.comtandfonline.comnih.gov. Cheminformatics tools are used in these workflows for tasks such as analyzing molecular properties and screening compounds researchgate.netresearchgate.net.

Network pharmacology analyses have identified this compound as a key active compound in traditional medicine formulations nih.govnih.govresearchgate.netdovepress.comtandfonline.comnih.gov. By integrating network pharmacology with molecular docking, researchers have predicted and validated the binding of this compound to multiple targets involved in disease pathways nih.govnih.govresearchgate.netdovepress.comtandfonline.com. This approach provides a holistic view of how this compound might exert its effects by modulating multiple targets and pathways simultaneously nih.govdovepress.comtandfonline.com.

An example of the workflow in network pharmacology studies involving this compound includes:

Identification of active components (including this compound). nih.govnih.govresearchgate.netdovepress.comtandfonline.comnih.gov

Prediction of potential targets using databases. nih.govnih.govresearchgate.netdovepress.comtandfonline.comnih.gov

Construction of compound-target and protein-protein interaction networks. nih.govresearchgate.netdovepress.comtandfonline.comnih.gov

Enrichment analysis of pathways and GO terms. nih.govnih.govresearchgate.nettandfonline.com

Validation of key interactions using molecular docking. nih.govnih.govresearchgate.netdovepress.comtandfonline.com

This integrated approach, leveraging cheminformatics and network pharmacology alongside molecular docking, has been instrumental in elucidating the potential therapeutic basis of this compound in various conditions nih.govnih.govresearchgate.netdovepress.comtandfonline.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 72734 |

| Wogonin | 5281605 |

| PIK3CG | 5295 |

| NOS3 | 4846 |

| PTGS1 | 5742 |

| MAPK14 | 5601 |

| AKT1 | 2071 |

| EGFR | 1956 |

| FOS | 2353 |

| MAPK1 | 5594 |

| STAT3 | 6774 |

| TP53 | 7157 |

| VEGFA | 7422 |

| Mollugin | 101064500 |

| Pallasone | Not found |

| Rubiprasin B | Not found |

| Quercetin | 5280343 |

| Luteolin | 5280445 |

| Kaempferol | 5280863 |

| Naringenin | 932 |

| Tanshinone IIA | 165133 |

| β-carotene | 5280486 |

| 7-O-methylisomucronulatol | Not found |

| Piperine | 638024 |

| Isorhamnetin | 5281654 |

| Lapachol (B1674495) | 3856 |

| Dehydro-alpha-lapachone | 72734 |

| Rhinacanthin-A | 123217 |

| Dehydro-iso-alpha-lapachone | Not found |

| Praziquantel | 4891 |

| 2-benzylamino-1,4-naphthalenedione | Not found |

| 2,4,5-trihydroxyphenylalanine quinone (TPQ) | 114295 |

| Resiquimod | 135415505 |

| Gardiquimod | 135415506 |

| Kojic acid | 3840 |

| Rhodamine 123 | 6550 |

| Rhodamine B | 8418 |

| P-glycoprotein | 4521 |

Interactive Data Table: Predicted Protein Targets of this compound

| Target Protein | Associated Pathway/Condition | Source |

| PIK3CG | Platelet activation, UC | nih.gov |

| NOS3 | Platelet activation, UC | nih.gov |

| PTGS1 | Platelet activation, UC | nih.gov |

| MAPK14 | Platelet activation, UC, CAD | nih.govnih.govresearchgate.netdovepress.comtandfonline.com |

| AKT1 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| EGFR | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| FOS | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| MAPK1 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| STAT3 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| TP53 | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

| VEGFA | CAD | nih.govresearchgate.netdovepress.comtandfonline.com |

Identification of Active Ingredients and Target Genes

Computational methods, such as network pharmacology and molecular docking, have been utilized to identify active ingredients within complex mixtures and predict their potential target genes. In one study investigating the traditional Mongolian medicine Baolier Capsule (BLEC) for the treatment of Coronary Artery Disease (CAD), this compound was identified as one of the active compounds. nih.govnih.govtandfonline.com This research employed network pharmacology methods to screen active ingredients and identify target genes related to CAD. nih.govtandfonline.com Through this approach, this compound, along with other compounds in BLEC, was found to potentially inhibit the expression of a set of core genes. nih.govnih.govtandfonline.com

The core genes identified in this study as potentially inhibited by active compounds including this compound are:

AKT1

EGFR

FOS

MAPK1

MAPK14

STAT3

TP53

VEGFA

Molecular docking was also used to verify the binding ability between the active ingredients, including this compound, and the key target proteins. nih.govnih.govtandfonline.com

Construction of Protein-Protein Interaction (PPI) Networks

Protein-Protein Interaction (PPI) networks are valuable tools in computational biology for understanding the complex relationships between proteins within a biological system. In the study investigating BLEC and its active compounds like this compound, PPI network analysis (PPI-Net) was constructed to identify key targets in the context of Coronary Artery Disease. nih.govnih.govtandfonline.com

The analysis of the PPI network, often involving clustering and topological analysis, helped in the identification of core genes. nih.govtandfonline.com These core genes represent highly interconnected proteins within the network that are likely to play crucial roles in the biological processes related to the disease and the effects of the compounds. In the mentioned study, 8 core genes were obtained through this network analysis approach. nih.govtandfonline.com

Gene Ontology (GO) and KEGG Enrichment Analysis

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are widely used computational methods to determine the biological processes, molecular functions, cellular components, and pathways significantly associated with a set of genes. fishersci.cafishersci.caanatoljcardiol.comciteab.com In the research on BLEC and its active compounds including this compound, GO and KEGG enrichment analyses were performed on the identified target genes to understand the potential mechanisms of action. nih.govnih.govtandfonline.com

These analyses revealed that the target genes were significantly enriched in specific pathways. nih.govtandfonline.com Notably, fluid shear stress and atherosclerosis were identified as key pathways related to the treatment of CAD by BLEC and its components. nih.govnih.govtandfonline.com This suggests that this compound, as an active compound, may exert its effects by modulating genes involved in these biological processes and pathways.

Future Directions and Research Gaps

Untapped Biological Potentials of Xyloidone

Current research has indicated certain biological activities associated with this compound. For instance, studies have compared its antimicrobial activity to derivatives of lapachol (B1674495). mpg.de Additionally, this compound has been identified as an active compound in traditional medicine formulations and has shown in vitro inhibitory effects on the expression of genes such as AKT1, EGFR, FOS, MAPK1, MAPK14, STAT3, TP53, and VEGFA, which are implicated in coronary artery disease (CAD). These findings suggest a broader spectrum of biological activities that remain largely unexplored. Future research should focus on comprehensive high-throughput screening against a diverse range of biological targets and pathways to identify novel potentials, including but not limited to antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Investigating its activity against neglected tropical diseases, similar to the focus on other natural products, could also reveal significant therapeutic opportunities. wikipedia.orgdoaj.org

Advanced Synthetic Methodologies for this compound and Derivatives

The synthesis of this compound and its derivatives has been reported using various protocols, including organometallic additions to naphthoquinones and methods described in the context of synthesizing inhibitors for enzymes like Schistosoma mansoni dihydroorotate (B8406146) dehydrogenase (SmDHODH). wikipedia.orgwikipedia.org However, developing more efficient, cost-effective, and environmentally sustainable synthetic methodologies is a critical future direction. Research is needed to explore advanced techniques such as catalytic synthesis, flow chemistry, and asymmetric synthesis to produce this compound and its analogs with high purity and yield. wikipedia.orglabsolu.cathermofisher.com This would facilitate the production of sufficient quantities for extensive biological testing and potential therapeutic development. The creation of novel derivatives through targeted synthesis could also lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

In-depth Mechanistic Elucidation at the Molecular Level

While some studies point to this compound's influence on gene expression and potential interaction with enzymes wikipedia.org, a detailed understanding of its molecular mechanisms of action is largely missing. Future research should aim to comprehensively map the interactions of this compound with its biological targets at the molecular level. Techniques such as protein binding studies, enzyme kinetics, and cell signaling pathway analysis are essential. Leveraging computational approaches like molecular docking and molecular dynamics simulations, which have been applied to related compounds wikipedia.org, can provide valuable insights into binding affinities and interaction modes. Understanding these mechanisms is fundamental for rational drug design and predicting potential off-target effects.

Development of this compound-based Therapeutic Agents

The reported biological activities of this compound, such as its antimicrobial properties and effects on gene expression relevant to CAD, highlight its potential as a lead compound for therapeutic development. mpg.de However, translating these initial findings into viable therapeutic agents requires significant effort. Future directions include detailed preclinical studies to evaluate efficacy, pharmacokinetic profiles, and potential toxicity of this compound and its promising derivatives. wikipedia.orgdoaj.orgwikipedia.org Overcoming challenges inherent in natural product drug development, such as optimizing solubility, stability, and bioavailability, will be crucial. wikipedia.org Exploring targeted delivery systems could also enhance its therapeutic index.

常见问题

Q. What are the standard analytical techniques for characterizing Xyloidone in complex biological mixtures?

Basic/Experimental Design To identify and quantify this compound in multicomponent systems, researchers commonly use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemical configurations, while UV-Vis spectroscopy aids in tracking purity during synthesis . For reproducibility, ensure protocols align with guidelines for reporting experimental details, such as solvent systems and calibration curves .

Q. How can researchers validate this compound’s bioactivity in in vitro models of cardiovascular disease?

Basic/Methodological Validation Use established cell lines (e.g., RAW264.7 macrophages or endothelial cells) to assess this compound’s effects on key CAD-related genes (e.g., AKT1, MAPK1). Employ quantitative PCR (qPCR) to measure gene expression changes and Western blotting to confirm protein-level modulation. Include positive controls (e.g., statins) and normalize data to housekeeping genes. Ensure cell viability assays (e.g., MTT) are conducted to rule out cytotoxicity .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported effects on TP53 expression across studies?

Advanced/Data Contradiction Analysis Conflicting results (e.g., this compound’s upregulation vs. downregulation of TP53) may arise from differences in cell types, dosage, or exposure duration. To address this:

Q. What experimental strategies can elucidate this compound’s synergistic interactions with other bioactive compounds (e.g., quercetin) in Traditional Mongolian Medicine?

Advanced/Experimental Design Design combination index assays (e.g., Chou-Talalay method) to quantify synergism. Use molecular docking simulations to predict binding affinities of this compound-quercetin complexes with targets like VEGFA or STAT3. Validate findings via transcriptomic profiling (RNA-seq) to map pathway crosstalk. Ensure statistical rigor by applying ANOVA with post-hoc corrections for multiple comparisons .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics while minimizing interspecies variability?

Advanced/Methodological Optimization

- Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption and metabolism across species.

- Use ApoE-knockout mice for atherosclerosis studies, but standardize diets and genetic backgrounds to reduce variability.

- Incorporate microdialysis for real-time monitoring of this compound in plasma and tissues. Cross-validate results with LC-MS/MS to ensure accuracy .

Methodological Guidance Tables

Q. Table 1: Key Gene Targets of this compound in CAD Research

| Gene | Function in CAD Pathogenesis | Experimental Validation Technique | Reference |

|---|---|---|---|

| AKT1 | Regulates endothelial apoptosis | qPCR, Western blot | |

| VEGFA | Promotes angiogenesis & plaque growth | ELISA, siRNA knockdown | |

| STAT3 | Modulates inflammatory signaling | Phosphorylation assays, ChIP-seq |

Q. Table 2: Comparison of Analytical Techniques for this compound

| Technique | Sensitivity | Strengths | Limitations |

|---|---|---|---|

| HPLC-MS | 0.1 ng/mL | High specificity for isomers | Requires extensive sample prep |

| NMR | 1 µM | Confirms 3D structure | Low sensitivity in mixtures |

| UV-Vis | 10 µM | Rapid purity assessment | Limited to chromophore-bearing compounds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。